Cas no 142409-07-2 (1H-Xanthene-2,3,5-triol, 7-[(1E)-2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-, (2S,3R,4aR,9aR)-)
![1H-Xanthene-2,3,5-triol, 7-[(1E)-2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-, (2S,3R,4aR,9aR)- structure](https://es.kuujia.com/scimg/cas/142409-07-2x500.png)
142409-07-2 structure
Nombre del producto:1H-Xanthene-2,3,5-triol, 7-[(1E)-2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-, (2S,3R,4aR,9aR)-
Número CAS:142409-07-2
MF:C29H36O6
Megavatios:480.593637709997
CID:181919
1H-Xanthene-2,3,5-triol, 7-[(1E)-2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-, (2S,3R,4aR,9aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Xanthene-2,3,5-triol,7-[2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-,(2R,3S,4aS,9aS)-rel-(+)-
- 1H-Xanthene-2,3,5-triol,7-[2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl
- 1H-Xanthene-2,3,5-triol,7-[2-[3,5-dihydroxy-4-(3-methyl-2-butenyl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-,(2a,3a,4aa,9ab)-(+)-
- 1H-Xanthene-2,3,5-triol,7-[2-[3,5-dihydroxy-4-(3-methyl-2-butenyl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-,(2R,3S,4aS,9aS)-rel-(+)- (9CI)
- Vedelianin
- 1H-Xanthene-2,3,5-triol, 7-[(1E)-2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-, (2S,3R,4aR,9aR)-
- (+)-vedelianin
- 2alpha,3alpha-dihydroxy-7-(6'-isoprenyl-5',7'-dihydroxystyryl)1,1-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthene
-
- Renchi: 1S/C29H36O6/c1-16(2)6-9-20-21(30)11-18(12-22(20)31)8-7-17-10-19-14-25-28(3,4)27(34)24(33)15-29(25,5)35-26(19)23(32)13-17/h6-8,10-13,24-25,27,30-34H,9,14-15H2,1-5H3/b8-7+/t24-,25-,27-,29-/m1/s1
- Clave inchi: OYMAGMAEFPAAGU-HKYLTJPLSA-N
- Sonrisas: C1C2=C(C(O)=CC(/C=C/C3=CC(O)=C(C/C=C(/C)\C)C(O)=C3)=C2)O[C@@]2(C)[C@@]1([H])C(C)(C)[C@H](O)[C@H](O)C2
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 35
- Xlogp3: 4.202
1H-Xanthene-2,3,5-triol, 7-[(1E)-2-[3,5-dihydroxy-4-(3-methyl-2-buten-1-yl)phenyl]ethenyl]-2,3,4,4a,9,9a-hexahydro-1,1,4a-trimethyl-, (2S,3R,4aR,9aR)- Literatura relevante
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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